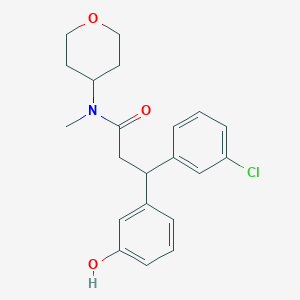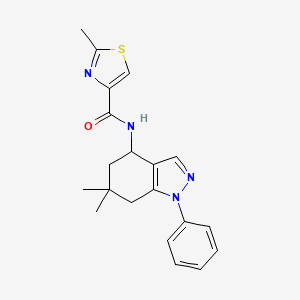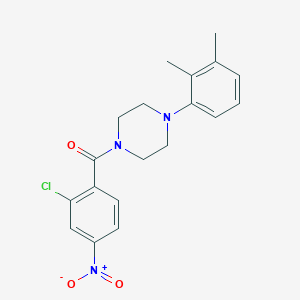
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione), also known as BisBis, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BisBis is a member of the isoindoline family and has been found to have several potential applications in various fields of research, including materials science, medicinal chemistry, and biochemistry.
作用機序
The mechanism of action of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have several biochemical and physiological effects. In vitro studies have shown that 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines and prostaglandins.
実験室実験の利点と制限
One of the main advantages of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is its excellent charge transport properties, making it a potential candidate for use in electronic devices. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
One of the main limitations of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is its low yield during synthesis. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several potential future directions for research on 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). One area of research is in the development of new organic semiconductors based on 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). Additionally, more research is needed to fully understand the mechanism of action of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) and its potential applications in medicinal chemistry.
Another area of research is in the development of new synthetic methods for the production of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). Currently, the yield of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) during synthesis is relatively low, and more efficient methods of production would be beneficial.
Conclusion:
In conclusion, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is a synthetic compound with several potential applications in scientific research. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has excellent charge transport properties, making it a potential candidate for use in electronic devices. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, more research is needed to fully understand the properties and potential applications of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione).
合成法
The synthesis of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) involves the reaction of 1,2,4,5-tetraaminobenzene with maleic anhydride in the presence of a base catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a cyclization process to form the final product. The yield of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is typically around 50%, and the compound can be purified using column chromatography.
科学的研究の応用
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has several potential applications in scientific research. One of the most promising areas of research is in the development of organic semiconductors. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and field-effect transistors.
Another area of research where 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has shown promise is in medicinal chemistry. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
2-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-10H,11-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWMZOCQKSFBNO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6044179.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B6044187.png)


![2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6044206.png)


![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)


